![molecular formula C18H16BrN3O3 B11485262 Ethyl 4-[(4-bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11485262.png)
Ethyl 4-[(4-bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 4-[(4-bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a bromophenyl group, an amino group, and a methoxy group attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and ethyl acetoacetate.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-bromonitrobenzene and subsequent reduction of the nitro group to an amino group.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group.
Scientific Research Applications
Ethyl 4-[(4-bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Ethyl 4-[(4-bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:
4-[(4-Bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylic acid: Similar structure but lacks the ethyl ester group.
4-[(4-Bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-methyl ester: Similar structure but has a methyl ester group instead of an ethyl ester.
4-[(4-Bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxamide: Similar structure but has a carboxamide group instead of an ethyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H16BrN3O3 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
ethyl 4-(4-bromoanilino)-8-methoxy-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C18H16BrN3O3/c1-3-25-18(23)14-10-21-16-13(8-9-20-17(16)24-2)15(14)22-12-6-4-11(19)5-7-12/h4-10H,3H2,1-2H3,(H,21,22) |
InChI Key |
VBVZDBDJMLGLKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Br)C=CN=C2OC |
Origin of Product |
United States |
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